molecular formula C8H8F5NOS B3249785 N-[4-(Pentafluorosulfanyl)phenyl]acetamide CAS No. 197385-08-3

N-[4-(Pentafluorosulfanyl)phenyl]acetamide

Cat. No.: B3249785
CAS No.: 197385-08-3
M. Wt: 261.21 g/mol
InChI Key: OSCSYABSGFOAGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Context of Fluorine Chemistry and Bioisosterism in Contemporary Molecular Design

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. nih.govnih.gov The strategic incorporation of fluorine atoms or fluorine-containing groups can profoundly alter a molecule's physicochemical and pharmacokinetic properties, including its metabolic stability, bioavailability, and binding affinity to biological targets. nih.gov

A key concept in this field is bioisosterism, where a substituent is replaced by another with similar physical or chemical properties to enhance a desired biological activity or to reduce unwanted effects. Fluorine and fluorinated groups are versatile bioisosteres for hydrogen atoms, hydroxyl groups, and other functionalities. nih.gov This approach is a critical strategy in drug discovery for optimizing lead compounds into viable drug candidates. nih.gov

Academic Significance of the Pentafluorosulfanyl (SF5) Group in Chemical and Biological Systems

The pentafluorosulfanyl (SF5) group has emerged as a functional group of growing interest, often dubbed a "super-trifluoromethyl" group. nih.govrsc.org Its unique combination of properties makes it a valuable tool in the design of new pharmaceuticals, agrochemicals, and functional materials. nih.govrsc.org The first synthesis of phenylsulfur pentafluorides was reported in 1960 through the fluorination of aromatic disulfides with silver difluoride. nih.gov

Unique Electronic and Steric Properties of the SF5 Moiety

The SF5 group possesses a distinct set of electronic and steric characteristics that set it apart from other functional groups.

Electronic Properties: The SF5 group is one of the most electron-withdrawing groups known, a property that contributes to the high chemical and thermal stability of molecules containing it. nih.govnih.gov This strong electron-withdrawing nature can significantly influence the reactivity and acidity of neighboring functional groups. The sulfur atom in the SF5 group has an approximately octahedral geometry. nih.gov

Steric Properties: The SF5 group is sterically demanding, which can be leveraged to influence the conformation of a molecule. This steric bulk can shield adjacent parts of the molecule from metabolic attack, thereby increasing its in vivo stability.

A comparative table of key properties for the SF5 and trifluoromethyl (CF3) groups is provided below.

PropertyPentafluorosulfanyl (SF5)Trifluoromethyl (CF3)
Electronegativity (Pauling Scale) HigherLower
Electron-Withdrawing Nature StrongerStrong
Lipophilicity More LipophilicLipophilic
Steric Bulk LargerSmaller
Thermal Stability HighHigh
Chemical Stability HighHigh

This table provides a qualitative comparison of the properties of the SF5 and CF3 groups.

Conceptual Framework of SF5 as a "Super-trifluoromethyl" Bioisostere

The term "super-trifluoromethyl" was coined to highlight the fact that the SF5 group often enhances molecular properties to a greater extent than the well-established trifluoromethyl (CF3) group. nih.gov While both are highly electronegative and stable, the SF5 group is more lipophilic and has a larger volume. These differences can lead to improved cell membrane permeability and more effective shielding from metabolic enzymes. nih.gov

The SF5 group is considered a bioisostere for the trifluoromethyl group, as well as for other groups like the tert-butyl and nitro groups. nih.gov The replacement of a CF3 group with an SF5 group in a biologically active molecule can lead to enhanced potency and improved pharmacokinetic profiles. For instance, an SF5-substituted derivative of the drug teriflunomide (B560168) showed an improved capacity to inhibit T cell proliferation compared to the original CF3-containing compound. nih.gov

Historical and Current Academic Research Trajectories for SF5-containing Anilides and Acetamides

Research into SF5-containing aromatic compounds began with the initial synthesis of phenylsulfur pentafluorides in the 1960s. nih.gov Early on, some SF5-benzene derivatives were patented for use as plant regulants, herbicides, and bactericides. nih.gov

The synthesis of N-[4-(pentafluorosulfanyl)phenyl]acetamide involves the acetylation of 4-(pentafluorosulfanyl)aniline. The precursor, 4-(pentafluorosulfanyl)aniline, can be prepared in a multi-step synthesis starting from the fluorination of bis-(4-nitrophenyl)-disulfide, followed by reduction of the nitro group. nih.gov The subsequent N-acetylation of the aniline (B41778) can be achieved using standard methods, such as reaction with acetyl chloride or acetic anhydride (B1165640). libretexts.org The structure of 4-acetamidophenylsulfur pentafluoride, another name for the title compound, has been reported, confirming its synthesis. nih.gov

Current research on SF5-containing anilides is active, particularly in the field of agrochemicals. For example, novel meta-diamide insecticides containing the N-(4-(pentafluorothio)phenyl) moiety have been synthesized and shown to possess high insecticidal activity. nih.gov These studies demonstrate the successful application of the SF5 group as a key component in the design of new crop-protecting agents. nih.gov

The development of new synthetic methodologies, such as the Negishi cross-coupling to produce SF5-containing aromatic amino acids, is expanding the toolbox for incorporating the SF5-phenyl scaffold into a wider range of complex molecules, including peptides. nih.gov The genetic encoding of para-pentafluorosulfanyl phenylalanine further opens up avenues for its use in protein engineering and the study of protein-protein interactions. nih.gov

Properties

IUPAC Name

N-[4-(pentafluoro-λ6-sulfanyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F5NOS/c1-6(15)14-7-2-4-8(5-3-7)16(9,10,11,12)13/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCSYABSGFOAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F5NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 4 Pentafluorosulfanyl Phenyl Acetamide

Established Synthetic Routes for Pentafluorosulfanyl-substituted Aromatic Precursors

The primary challenge in synthesizing compounds like N-[4-(pentafluorosulfanyl)phenyl]acetamide lies in the limited availability of SF₅-containing aromatic building blocks. morressier.comuochb.czbeilstein-journals.orgnih.gov The development of methods to introduce the SF₅ group onto an aromatic ring is therefore a critical area of research.

The synthesis of pentafluorosulfanyl-arenes has historically been challenging, often requiring harsh reagents and conditions. rwth-aachen.de However, recent advancements have provided more accessible routes. The development of SF₅ chemistry has been somewhat slow due to the difficulties in accessing suitable building blocks. morressier.com

Key methods for generating SF₅-aromatic precursors include:

Direct Fluorination: This is one of the oldest methods and typically involves the reaction of nitro-substituted diaryl disulfides with elemental fluorine. beilstein-journals.orgnih.gov While effective for producing compounds like 3- or 4-nitro-1-(pentafluorosulfanyl)benzene on a large scale, it requires handling highly toxic elemental fluorine. beilstein-journals.org

From Aryl Thiols or Disulfides (Umemoto's Synthesis): This two-step method involves converting aromatic thiols or diaryl disulfides into arylsulfur chlorotetrafluorides, which are then fluorinated to yield the desired arylsulfur pentafluorides. beilstein-journals.orgnih.gov This approach avoids elemental fluorine and has a broader substrate scope. beilstein-journals.org A recent improvement uses trichloroisocyanuric acid (TCICA) and potassium fluoride (B91410) (KF) to generate the key aryl tetrafluorosulfanyl-λ⁶-chloride intermediate, circumventing the need for gaseous chlorine. nih.gov

Using SF₅Cl: Pentafluorosulfanyl chloride (SF₅Cl) is a key reagent for introducing the SF₅ group. researchgate.netdigitellinc.com Recent strategies focus on the on-demand generation of SF₅Cl gas from stable precursors to improve safety and handling. researchgate.net Radical pentafluorosulfanylation of allyl sulfones using SF₅Cl under UV light has also been reported as a rapid and efficient method. nih.gov

From SF₅-Alkynes: Pentafluorosulfanyl-alkynes have emerged as versatile and modular building blocks for creating a wide array of SF₅-containing molecules through transformations like cycloadditions and hydroelementation reactions. researchgate.netresearchgate.netacademie-sciences.fr

Decarboxylative Radical Generation: A novel platform utilizes bench-stable solid reagents that generate SF₅ radicals through a decarboxylation and β-scission sequence, enabling a variety of operationally simple transformations. chemrxiv.org

Despite these advances, challenges remain, including the need for specialized reagents, controlling regioselectivity, and developing scalable, cost-effective processes. morressier.comrwth-aachen.de The synthesis of aliphatic and vinylic SF₅-compounds, in particular, remains a significant hurdle. researchgate.net

Table 1: Comparison of Methods for Generating SF₅-Aromatic Building Blocks

Method Starting Materials Key Reagents Advantages Challenges
Direct Fluorination Diaryl disulfides Elemental Fluorine (F₂) Scalable for specific nitro-arenes. beilstein-journals.org Requires handling of highly toxic and reactive F₂ gas. beilstein-journals.org
Umemoto's Synthesis Aryl thiols, diaryl disulfides Cl₂/KF or TCICA/KF, then fluorinating agent Broader substrate scope, avoids F₂. beilstein-journals.orgnih.gov Two-step process, can have issues with ortho-substituted arenes. nih.gov
SF₅Cl Addition Alkenes, alkynes, diazo compounds SF₅Cl, radical initiators (e.g., Et₃B, light) Direct introduction of the SF₅ group. nih.govacademie-sciences.fr SF₅Cl is a toxic gas, requiring careful handling or in-situ generation. researchgate.netnih.gov

Oxidative fluorination is the core transformation in many syntheses of aryl sulfur pentafluorides, converting a lower-oxidation-state sulfur species into the hexavalent SF₅ group.

The most common precursors for oxidative fluorination are diaryl disulfides or aryl thiols. beilstein-journals.orgnih.gov The process generally involves the cleavage of the S-S or S-H bond and subsequent reaction with a fluoride source and an oxidant.

A significant recent development is the use of a combination of an onium halide and silver(II) fluoride (AgF₂), which provides drastically enhanced oxidative fluorination conditions. chemrxiv.org This allows for the single-step conversion of various thiophenol derivatives to SF₅ compounds in high yields. chemrxiv.org Another approach combines thiolation cross-coupling with oxidative fluorination, creating a two-step sequence from common building blocks like aryl halides or diazonium salts. chemrxiv.org

The oxidation of aryl trifluoromethyl sulfides to their corresponding sulfoxides and sulfones has also been studied, often using hydrogen peroxide in trifluoroacetic acid, which acts as both a solvent and an activator. researchgate.netresearchgate.netrsc.org While related, the complete conversion of a thiol to a pentafluoride group is a more demanding transformation. The development of methods that use safer and more accessible fluorinating agents and oxidants continues to be a key objective in this field. nih.gov For instance, the combination of trichloroisocyanuric acid (TCICA) and potassium fluoride (KF) has been shown to be effective for the oxidative fluorination of heteroatoms, providing a more practical alternative to gaseous chlorine. nih.gov

Amidation Reactions for the Formation of this compound and Analogues

Once the key precursor, 4-(pentafluorosulfanyl)aniline, is obtained, the final step is the formation of the amide bond.

The synthesis of this compound is a straightforward acylation reaction. A well-established protocol involves the reaction of 4-(pentafluorosulfanyl)aniline with acetic anhydride (B1165640). rsc.org In a typical procedure, 4-(pentafluorosulfanyl)aniline is stirred with an excess of acetic anhydride, often without an additional solvent, at room temperature. rsc.org The reaction mixture is then worked up by adding a solvent like dichloromethane (B109758), washing with water to remove excess anhydride and acetic acid, and drying the organic phase. rsc.org

This standard amidation can be applied to create a variety of analogues by substituting acetic anhydride with other acylating agents, such as benzoic anhydride to form N-(4-(pentafluorosulfanyl)phenyl)-benzamide. rsc.org Similarly, more complex benzamides have been synthesized by reacting a substituted benzoyl chloride with a pentafluorosulfanyl-aniline derivative in the presence of a base like sodium bicarbonate. nih.gov

Reaction Scheme:

Figure 1: Synthesis of this compound from 4-(pentafluorosulfanyl)aniline and acetic anhydride.

The amidation of anilines is generally a high-yielding and selective reaction. For the synthesis of this compound from 4-(pentafluorosulfanyl)aniline and acetic anhydride, the reaction proceeds smoothly overnight at room temperature, yielding the product in high purity after a simple workup and purification by column chromatography. rsc.org A reported yield for this specific transformation is 92%, indicating that the conditions are well-optimized. rsc.org

Key factors for optimization include:

Acylating Agent: Using a reactive acylating agent like an anhydride or an acyl chloride ensures the reaction goes to completion.

Stoichiometry: An excess of the acylating agent is often used to drive the reaction forward.

Temperature: Room temperature is typically sufficient for these reactions, avoiding potential side reactions that could occur at higher temperatures. rsc.org

Solvent: While the reaction can be run neat with acetic anhydride, the use of an inert solvent like dichloromethane or THF can be beneficial for other acylating agents or for controlling the reaction. rsc.orgnih.gov

Base: For reactions involving less reactive acylating agents or acyl chlorides, the addition of a non-nucleophilic base (e.g., pyridine, triethylamine, or NaHCO₃) is often necessary to neutralize the acid byproduct (e.g., HCl) and facilitate the reaction. nih.govgoogle.com

The high nucleophilicity of the amino group on the aniline (B41778) derivative and the high electrophilicity of the carbonyl carbon on the acetic anhydride contribute to the efficiency and high yield of this transformation. rsc.org

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound scaffold can be further modified to explore structure-activity relationships. Functionalization can occur at the aromatic ring, leveraging the directing effects of the existing substituents.

A primary strategy for functionalization is ortho-lithiation (directed ortho-metalation). nih.govrsc.org While the SF₅ group itself is a relatively weak directing group for ortho-lithiation, the amide functionality is a powerful directing group. nih.gov However, direct lithiation ortho to the SF₅ group has proven challenging. nih.gov A general method for the ortho-functionalization of pentafluorosulfanyl arenes has been developed using lithium tetramethylpiperidide (LiTMP) at low temperatures (−60 °C) in the presence of trapping electrophiles like silicon, germanium, and tin reagents. nih.govrsc.org This method is compatible with an amide functionality, allowing for silylation in good yields. nih.gov The resulting ortho-silylated compounds can be further converted to other useful derivatives, such as halo-substituted compounds, for cross-coupling chemistry. nih.gov

Other potential derivatization strategies include:

Nucleophilic Aromatic Substitution (SₙAr): If additional activating groups (e.g., a nitro group) are present on the ring, SₙAr reactions can be employed to introduce various nucleophiles. For example, in 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom can be displaced by oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgnih.gov

Cross-Coupling Reactions: Starting from a halo-substituted this compound, various cross-coupling reactions (e.g., Suzuki, Negishi) could be employed to introduce new carbon-carbon or carbon-heteroatom bonds. Suzuki-Miyaura cross-coupling has been successfully performed on diazonium salts derived from pentafluorosulfanylaniline. rwth-aachen.de A Negishi cross-coupling strategy has also been used to synthesize aromatic SF₅-containing amino acids. nih.govresearchgate.net

Table 2: Potential Functionalization Reactions on the Pentafluorosulfanyl Aromatic Ring

Reaction Type Position of Functionalization Reagents Potential Products
ortho-Lithiation ortho to the acetamido group n-BuLi or s-BuLi, then electrophile ortho-Alkyl, -silyl, -carboxy derivatives
ortho-Silylation ortho to the SF₅ group LiTMP, Me₂SiHCl ortho-Silyl derivative. nih.gov
Halogenation ortho to the acetamido group NBS, NCS, I₂ ortho-Bromo, -chloro, -iodo derivatives
Nitration ortho to the acetamido group HNO₃, H₂SO₄ ortho-Nitro derivative

These strategies provide a toolbox for modifying the this compound core, enabling the synthesis of a diverse library of compounds for further investigation.

Modifications of the Acetamide (B32628) Functionality

The acetamide group in this compound offers several avenues for chemical modification, primarily centered around the nitrogen-acyl bond and the N-H bond. These transformations allow for the introduction of diverse functionalities and the conversion of the acetamide to other important chemical groups.

Deacetylation: The hydrolysis of the amide bond to yield the corresponding aniline, 4-(pentafluorosulfanyl)aniline, is a fundamental transformation. This can be achieved under both acidic and basic conditions. Acid-catalyzed hydrolysis typically involves heating the amide in the presence of a strong acid like hydrochloric acid or sulfuric acid. The mechanism proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of water. researchgate.net Base-catalyzed hydrolysis, often carried out with a strong base such as sodium hydroxide (B78521), involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. wikipedia.org Given the high stability of the SF₅ group to both acidic and basic conditions, these methods are expected to be effective for the deacetylation of this compound. nitech.ac.jp

N-Alkylation and N-Acylation: The nitrogen atom of the acetamide group can undergo further substitution. N-Alkylation can be achieved using alkyl halides, though this reaction is sometimes complicated by the potential for over-alkylation in primary amines. chemrxiv.org For N-aryl acetamides, specific methods using copper catalysts have been developed for N-arylation. byjus.com N-acylation, the introduction of a second acyl group, can be accomplished using acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. baranlab.org

TransformationReagent/ConditionProduct
Deacetylation (Acidic)HCl or H₂SO₄, heat4-(Pentafluorosulfanyl)aniline
Deacetylation (Basic)NaOH, heat4-(Pentafluorosulfanyl)aniline
N-AlkylationAlkyl halideN-Alkyl-N-[4-(pentafluorosulfanyl)phenyl]acetamide
N-AcylationAcyl chloride or anhydrideN-Acyl-N-[4-(pentafluorosulfanyl)phenyl]acetamide

Further Electrophilic or Nucleophilic Substitutions on the Phenyl Ring System

The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS) and, under certain conditions, nucleophilic aromatic substitution (SNA_r). The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution: The two substituents on the phenyl ring have opposing directing effects. The acetamido group (-NHCOCH₃) is an activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring. youtube.comrowansci.com Conversely, the pentafluorosulfanyl group (-SF₅) is a strongly deactivating, meta-directing group due to its high electronegativity and electron-withdrawing inductive effect. nitech.ac.jpresearchgate.net

In electrophilic aromatic substitution reactions on this compound, the powerful activating effect of the acetamido group is expected to dominate, directing incoming electrophiles to the positions ortho to it (and meta to the SF₅ group). Therefore, substitution is anticipated to occur primarily at the 2- and 6-positions of the phenyl ring.

Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst would be expected to yield 2-halo- and/or 2,6-dihalo-N-[4-(pentafluorosulfanyl)phenyl]acetamide.

Nitration: Treatment with a nitrating mixture (e.g., HNO₃/H₂SO₄) would likely produce 2-nitro-N-[4-(pentafluorosulfanyl)phenyl]acetamide.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) is expected to introduce a sulfonic acid group at the 2-position.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful on strongly deactivated rings. nih.gov The presence of the deactivating SF₅ group may hinder these reactions.

Substitution TypeReagentExpected Major Product(s)
HalogenationBr₂, FeBr₃2-Bromo-N-[4-(pentafluorosulfanyl)phenyl]acetamide
NitrationHNO₃, H₂SO₄2-Nitro-N-[4-(pentafluorosulfanyl)phenyl]acetamide
SulfonationH₂SO₄, SO₃2-(Sulfonic acid)-N-[4-(pentafluorosulfanyl)phenyl]acetamide

Nucleophilic Aromatic Substitution: The SF₅ group, being strongly electron-withdrawing, can activate the aromatic ring towards nucleophilic aromatic substitution (SNA_r), particularly when a good leaving group is present on the ring. wikipedia.orgorganic-chemistry.org While the parent compound does not have a leaving group other than hydrogen, derivatives such as a halo-substituted this compound could undergo SNA_r reactions. For instance, in a compound like 2-fluoro-N-[4-(pentafluorosulfanyl)phenyl]acetamide, the fluorine atom could be displaced by various nucleophiles.

Transformations Involving the Pentafluorosulfanyl Group in the Context of the this compound Framework

The pentafluorosulfanyl (SF₅) group is renowned for its exceptional chemical and thermal stability. wikipedia.org It is generally resistant to a wide range of reaction conditions, including strong acids, bases, and oxidizing or reducing agents. nitech.ac.jp This robustness is a key feature that allows for a wide variety of chemical transformations to be performed on other parts of the molecule without affecting the SF₅ group.

While the SF₅ group is typically unreactive, some transformations have been reported. One notable reaction is directed ortho-metalation . The amide group is a known directing metalation group (DMG). It is plausible that treatment of this compound with a strong organolithium base, such as n-butyllithium or sec-butyllithium, could lead to deprotonation at the positions ortho to the acetamido group. This would generate a lithiated species that could then react with various electrophiles, providing a pathway to 2-substituted derivatives.

Advanced Characterization Techniques and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N-[4-(Pentafluorosulfanyl)phenyl]acetamide, offering precise insights into the hydrogen, fluorine, and carbon frameworks of the molecule.

Proton (¹H) NMR Spectral Analysis and Chemical Environment Probing

The ¹H NMR spectrum provides critical information about the placement and environment of protons within the molecule. For acetanilide (B955), the parent structure lacking the SF₅ group, characteristic chemical shifts are well-documented. blogspot.comuni-tuebingen.de The methyl (CH₃) protons typically appear as a singlet around δ 2.1 ppm. uni-tuebingen.de The aromatic protons show distinct signals: the para-proton at approximately δ 7.0 ppm, the meta-protons around δ 7.2 ppm, and the ortho-protons near δ 7.4 ppm. uni-tuebingen.de The amide proton (NH) signal is often broad and can be found further downfield, around δ 8.75 ppm in DMSO-d₆. uni-tuebingen.dechegg.com

In this compound, the powerful electron-withdrawing nature of the pentafluorosulfanyl (SF₅) group at the para position significantly influences the chemical shifts of the aromatic protons. The aromatic protons on the ring substituted with the SF₅ group typically appear as a set of doublets. For instance, in related 4-(pentafluorosulfanyl)aniline derivatives, the protons on the aromatic ring show signals in the downfield region, reflecting the deshielding effect of the SF₅ group. nih.gov The specific shifts for this compound would be expected to show two doublets for the aromatic protons, with their exact positions influenced by the combined electronic effects of the acetamido and pentafluorosulfanyl groups. The methyl and amide proton signals would also be present, with their shifts slightly adjusted compared to unsubstituted acetanilide.

Table 1: Representative ¹H NMR Data for Acetanilide Derivatives

Proton Type Acetanilide (in CDCl₃) rsc.org N-(4-Ethoxyphenyl)acetamide (in CDCl₃) thermofisher.com
CH₃ (acetyl) δ 2.18 (s, 3H) δ 2.1 (s)
Aromatic CH (ortho to NHCOCH₃) δ 7.49 (d, J=7.5 Hz, 2H) δ 7.3 (d)
Aromatic CH (meta to NHCOCH₃) δ 7.32 (t, J=8.0 Hz, 2H) δ 6.5-7.5 (dd)
Aromatic CH (para to NHCOCH₃) δ 7.10 (t, J=7.5 Hz, 1H) -
NH δ 7.15 (brs, 1H) δ 8.1 (br s)
OCH₂CH₃ - δ 4.0 (q)
OCH₂CH₃ - δ 1.4 (t)

Fluorine-19 (¹⁹F) NMR Spectroscopy for SF₅ Group Characterization and Reaction Monitoring

¹⁹F NMR spectroscopy is indispensable for characterizing the pentafluorosulfanyl group. acs.orgnih.gov The SF₅ group gives rise to a distinctive set of signals due to the chemical and magnetic inequivalence of the apical and equatorial fluorine atoms. Typically, the spectrum displays a doublet for the four equatorial fluorine atoms (SF₄) and a quintet (or pentet) for the single apical fluorine atom (SF). nih.gov The coupling between these two sets of fluorine atoms (JF-F) is large, often around 150 Hz. nih.gov

For aryl sulfanyl (B85325) pentafluorides, the chemical shifts are characteristic. The equatorial fluorines (SF₄) resonate around δ 63-65 ppm, while the apical fluorine (SF) appears further downfield at approximately δ 85-86 ppm relative to CFCl₃. nih.gov These chemical shifts can be influenced by the electronic nature of other substituents on the aromatic ring. nih.gov This technique is not only crucial for structural confirmation but also serves as a powerful tool for monitoring reactions involving the SF₅ moiety. acs.orgnih.gov The high sensitivity and 100% natural abundance of the ¹⁹F nucleus make it an excellent probe. nih.gov

Table 2: Typical ¹⁹F NMR Chemical Shifts for Aryl-SF₅ Compounds

Fluorine Environment Chemical Shift Range (δ, ppm) Multiplicity Typical Coupling Constant (J, Hz)
Apical Fluorine (SF) 84 to 87 quintet (p) JSF-SF₄ ≈ 150
Equatorial Fluorines (SF₄) 63 to 65 doublet (d) JSF₄-SF ≈ 150

Data derived from studies on various 4-(pentafluorosulfanyl)phenyl derivatives. nih.gov

Carbon-13 (¹³C) NMR Spectral Analysis of the Molecular Framework

¹³C NMR spectroscopy complements ¹H and ¹⁹F NMR by providing a map of the carbon skeleton. In acetanilide, the methyl carbon (CH₃) resonates at approximately δ 24.5 ppm, and the carbonyl carbon (C=O) is found around δ 168.9 ppm. rsc.orgchemicalbook.com The aromatic carbons exhibit shifts between δ 120-138 ppm. rsc.orgpublish.csiro.au

For this compound, the carbon directly attached to the SF₅ group (C-SF₅) is expected to show a complex splitting pattern due to coupling with the five fluorine atoms. The chemical shift of this carbon (C4) will be significantly influenced by the SF₅ substituent. Studies on para-substituted acetanilides show a clear correlation between substituent electronic properties and the chemical shifts of the ring carbons. publish.csiro.audocumentsdelivered.com The other aromatic carbons (C1, C2/C6, C3/C5) will also experience shifts relative to acetanilide due to the strong inductive and resonance effects of the SF₅ group.

Table 3: Representative ¹³C NMR Data for Acetanilide and a Related Derivative

Carbon Atom Acetanilide (in CDCl₃) rsc.org 2-Methyl-4-(pentafluorothio)aniline (in CDCl₃) nih.gov
C=O 168.88 -
C1 (C-NH) 137.97 146.0
C2/C6 120.07 129.2, 122.8
C3/C5 128.83 127.9, 107.8
C4 124.30 144.7 (C-SF₅)
CH₃ (acetyl) 24.48 -
CH₃ (ring) - 19.4

Data for this compound is not explicitly available in the provided search results but can be inferred from related structures.

Vibrational Spectroscopy in Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a rapid and effective method for identifying the key functional groups present in this compound.

Infrared (IR) Spectroscopy for Characteristic Band Analysis

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its amide and aromatic functionalities. For N-arylacetamides, key vibrations include the N-H stretch, typically observed in the range of 3230-3300 cm⁻¹, and the strong amide I band (C=O stretch) appearing between 1650-1680 cm⁻¹. researchgate.netnih.gov The amide II band (a mix of N-H bend and C-N stretch) is usually found around 1550 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching bands for the benzene (B151609) ring are seen in the 1450-1600 cm⁻¹ region. rsc.org The presence of the SF₅ group would also contribute to the spectrum, although its specific absorption bands are less commonly reported in general literature compared to the more prominent amide and aromatic signals.

Table 4: Characteristic IR Absorption Frequencies for N-Arylacetamides

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
N-H Stretching 3230 - 3300 researchgate.net
C-H (Aromatic) Stretching > 3000 rsc.org
C=O (Amide I) Stretching 1650 - 1680 nih.gov
C=C (Aromatic) Stretching 1450 - 1600 rsc.org
Amide II N-H Bending & C-N Stretching ~1550

These are general ranges; specific values for this compound may vary slightly.

X-ray Diffraction (XRD) for Solid-State Structural Determination

Advanced Characterization Techniques and Spectroscopic Analysis of this compound in Research

The study of organofluorine compounds has garnered significant interest in various fields of chemistry, owing to the unique properties conferred by fluorine and fluorine-containing functional groups. Among these, the pentafluorosulfanyl (SF₅) group is of growing importance. This article focuses on the advanced characterization of this compound, a compound that combines the structural features of an acetanilide with the powerful electron-withdrawing and sterically demanding SF₅ group. The subsequent sections will delve into the detailed analysis of its molecular structure and solid-state organization using sophisticated analytical techniques.

The elucidation of the precise three-dimensional structure and intermolecular interactions of this compound is crucial for understanding its physicochemical properties and potential applications. Advanced analytical methods, particularly single-crystal X-ray diffraction, provide unparalleled insight into its molecular and supramolecular chemistry.

As of the latest literature surveys, a definitive single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. However, based on the well-established geometries of the acetamido group and the 4-(pentafluorosulfanyl)phenyl moiety from closely related structures, a detailed molecular conformation can be reliably predicted.

The geometry of the SF₅ group is anticipated to be a slightly distorted octahedron around the sulfur atom, with one sulfur-carbon bond and five sulfur-fluorine bonds. The S-C bond connects the functional group to the phenyl ring. The five fluorine atoms consist of one axial fluorine (F_ax) situated 180° from the phenyl group and four equatorial fluorines (F_eq) arranged in a plane perpendicular to the S-C bond. The C-S-F_ax bond angle is expected to be approximately 180°, while the C-S-F_eq angles should be close to 90°.

Presented below are tables of expected bond lengths and angles for this compound, compiled from data on analogous structures.

Interactive Table: Predicted Bond Lengths for this compound

Atom 1Atom 2Bond TypeExpected Length (Å)
SC4Single~1.76
SF_axSingle~1.58
SF_eqSingle~1.57
C1NSingle~1.41
NC=OAmide~1.36
CODouble~1.23
C-CPhenylAromatic~1.39
C-HPhenylAromatic~0.95
C-HMethylSingle~0.98

Interactive Table: Predicted Bond Angles for this compound

Atom 1Atom 2Atom 3Expected Angle (°)
C4SF_ax~180
C4SF_eq~90
F_eqSF_eq~90
F_axSF_eq~90
C1NC=O~125-128
C-C-CPhenyl-~120
H-C-HMethyl-~109.5

These predicted values provide a solid foundation for understanding the molecular geometry of this compound. Definitive values, however, await experimental determination through single-crystal X-ray diffraction analysis.

The supramolecular architecture of crystalline this compound is dictated by a variety of non-covalent interactions. Analysis of related SF₅-containing compounds reveals common motifs that are likely to be present in the crystal lattice of the target molecule. nih.govnih.gov

Hydrogen Bonding: The most significant intermolecular interaction is expected to be the hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen atom (C=O) of a neighboring molecule. This classic N-H···O=C interaction typically leads to the formation of one-dimensional chains or tapes of molecules.

Fluorine Interactions: The pentafluorosulfanyl group itself is a key player in directing the crystal packing. The fluorine atoms of the SF₅ group can participate in various weak interactions. nist.govsigmaaldrich.com

C-H···F Interactions: Weak hydrogen bonds between the aromatic C-H groups of the phenyl ring and the equatorial or axial fluorine atoms of the SF₅ group are anticipated. Analysis of SF₅ crystal structures has shown that in many cases, the closest F···H distance is less than 260 pm, which is within the range of weak hydrogen bonds.

F···F Interactions: Contacts between fluorine atoms of adjacent SF₅ groups are also a common feature in the crystal packing of such compounds. nih.govnist.gov These can be classified as "Type I" interactions, which are dominated by van der Waals forces. nih.govsigmaaldrich.com The formation of these F···F contacts appears to be promoted by the presence of electron-poor substituents on the aryl ring. sigmaaldrich.com Repeating structural motifs, such as supramolecular linear chains formed by contacts between equatorial fluorine atoms, are frequently observed. nih.govsigmaaldrich.com

π-π Stacking: The aromatic phenyl rings may engage in π-π stacking interactions, further stabilizing the crystal structure. The specific geometry of these interactions (e.g., face-to-face or offset) would be influenced by the steric hindrance of the bulky SF₅ group and the arrangement of the hydrogen-bonded chains.

Theoretical and Computational Chemistry Studies of N 4 Pentafluorosulfanyl Phenyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic nature and energetic profile of N-[4-(Pentafluorosulfanyl)phenyl]acetamide. These methods offer a microscopic view of the molecule's characteristics.

Density Functional Theory (DFT) in Predicting Electronic Properties and Reactivity

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic properties and reactivity of molecules like this compound. While specific DFT studies on this exact molecule are not widely published, the principles can be inferred from studies on related SF5-containing aromatic compounds.

The SF5 group is known to be one of the most electron-withdrawing groups, a property that significantly influences the electronic landscape of the entire molecule. researchgate.net DFT calculations would likely show a significant polarization of the phenyl ring, with electron density drawn towards the SF5 substituent. This electron-withdrawing nature impacts the reactivity of the aromatic ring and the acetamide (B32628) group. For instance, the nitrogen atom of the acetamide would be rendered less basic compared to unsubstituted acetanilide (B955) due to the strong inductive effect of the p-SF5 group.

Furthermore, DFT can be employed to calculate key electronic descriptors such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. For this compound, the HOMO is expected to be localized primarily on the acetamide and phenyl portions of the molecule, while the LUMO would likely have significant contributions from the SF5 group, reflecting its electron-accepting character. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Ab Initio Methods in Conformational Landscape Exploration

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are invaluable for exploring the conformational landscape of this compound. The rotational barrier around the C(aryl)-N bond and the orientation of the acetamide group relative to the phenyl ring are key conformational features.

These calculations can determine the relative energies of different conformers, such as planar and non-planar arrangements of the acetamide group with respect to the phenyl ring. The bulky and sterically demanding nature of the SF5 group, with its octahedral geometry, would influence the preferred conformation. nih.gov It is anticipated that the most stable conformer would involve a non-planar arrangement to minimize steric hindrance between the acetamide group and the ortho-hydrogens of the phenyl ring, a common feature in N-arylacetamides. Ab initio methods can provide precise rotational energy profiles, identifying the transition states and the energy barriers between different conformations.

Molecular Modeling and Simulation

Molecular modeling and simulations provide a dynamic perspective on the behavior of this compound, including its interactions with its environment.

Computational Analysis of Electrostatic Potential Surfaces

The electrostatic potential (ESP) surface is a crucial tool for understanding the charge distribution and predicting intermolecular interactions. For this compound, the ESP surface would visually demonstrate the strong electron-withdrawing nature of the SF5 group.

A computational analysis would reveal a region of negative electrostatic potential (electron-rich) around the oxygen atom of the carbonyl group and the fluorine atoms of the SF5 group. Conversely, a region of positive electrostatic potential (electron-poor) would be expected around the amide proton (N-H) and the hydrogen atoms of the phenyl ring. This distribution of charge is critical in determining how the molecule interacts with other molecules, including potential binding partners in a biological context. The highly polarized nature of the molecule, as depicted by the ESP surface, suggests its capability to participate in a variety of intermolecular interactions.

Investigation of Intermolecular Interaction Energies and Dynamics

Crystal structure analyses of compounds containing the SF5 group have revealed the importance of C–H···F and C–H···N interactions in forming layered structures. researchgate.net It is also noted that while fluorine generally prefers contacts with hydrogen over other fluorine atoms, F···F contacts are significant in many SF5-containing compounds, often with distances below the sum of their van der Waals radii. researchgate.net This suggests that the SF5 group can engage in a range of non-covalent interactions that dictate its crystal packing and interactions in solution. Molecular dynamics simulations could be used to explore the stability of potential dimers or larger aggregates of this compound, providing insights into its solid-state structure and solubility.

Fundamental Analysis of Electronic and Steric Parameters of the SF5 Group within the Acetamide Framework

The pentafluorosulfanyl group imparts unique electronic and steric properties to the this compound molecule.

From a steric perspective, the SF5 group is significantly larger than a trifluoromethyl group. The volume of the SF5 group is approximately 55.4 ų, compared to 34.6 ų for the CF3 group. nih.gov Its unique octahedral geometry also contributes to its steric profile, potentially influencing the binding selectivity of SF5-containing molecules with biological targets. nih.gov In the context of this compound, this steric bulk would influence the rotational dynamics around the C-S and C-N bonds.

Electronegativity and Electron-Withdrawing Capacity of the SF₅ Moiety

The pentafluorosulfanyl (SF₅) group is distinguished by its exceptionally high electronegativity and potent electron-withdrawing capabilities, properties that significantly modify the electronic landscape of an aromatic ring. rowansci.comtcichemicals.com The presence of five highly electronegative fluorine atoms bonded to a central sulfur atom results in a powerful inductive effect. rowansci.com Consequently, the SF₅ group is considered one of the most electronegative functional groups in organic chemistry. rowansci.com Its electronegativity on the Pauling scale is estimated to be approximately 3.65, which is notably higher than that of the well-known trifluoromethyl (CF₃) group (3.36). rsc.orgresearchgate.netacs.orgresearchgate.net This superior electronegativity has led to the SF₅ group often being dubbed a "super-trifluoromethyl" or "super-CF₃" group. rsc.orgnih.govenamine.netchemrxiv.org

The strong electron-withdrawing nature of the SF₅ group is quantitatively described by its Hammett substituent constants (σ). wikipedia.org These parameters are crucial in physical organic chemistry for predicting how a substituent will affect the reactivity and properties of a parent molecule. researchgate.netlibretexts.org The SF₅ group possesses large, positive Hammett constants, indicating its strong capacity to withdraw electron density from a reaction center or molecular framework. beilstein-journals.org For substitution at the para-position (σₚ) of a benzene (B151609) ring, the SF₅ group has a value of 0.68, which is significantly greater than that of the CF₃ group (0.54). rsc.orgresearchgate.netresearchgate.net A similar trend is observed for meta-substitution (σₘ), where the SF₅ group has a value of 0.61 compared to 0.43 for the CF₃ group. nih.gov

Table 1: Comparison of Electronic Properties for Selected Substituents
SubstituentElectronegativity (χ)Hammett Constant (σₚ)Hammett Constant (σₘ)Inductive Effect (σI)Resonance Effect (σR)Hansch Lipophilicity (π)
-SF₅3.65 rsc.orgresearchgate.net0.68 rsc.orgresearchgate.netnih.gov0.61 nih.gov0.55 rsc.orgresearchgate.net0.11 rsc.orgresearchgate.net1.23 nih.gov
-CF₃3.36 rsc.orgresearchgate.net0.54 rsc.orgresearchgate.net0.43 nih.gov0.39 researchgate.netresearchgate.net0.12 researchgate.netresearchgate.net0.88 nih.gov
-OCF₃N/AN/AN/AN/AN/A1.04 nih.gov

Steric Volume and Conformational Influences of the SF₅ Group

The pentafluorosulfanyl group imparts significant steric bulk to a molecule, a factor that profoundly influences molecular conformation and intermolecular interactions. The SF₅ group adopts a stable octahedral geometry around the central sulfur atom, with one axial and four equatorial fluorine atoms. acs.orgwikipedia.orgrsc.org This specific three-dimensional structure is a key determinant of its steric profile.

Computational studies have quantified the steric volume of the SF₅ group to be approximately 55.4 ų. nih.govrsc.org This volume is intermediate, being considerably larger than the trifluoromethyl (CF₃) group (34.6 ų) but smaller than the tert-butyl (t-Bu) group (76.9 ų). nih.govrsc.org The unique octahedral shape and substantial size of the SF₅ group can lead to more selective interactions with biological targets like enzyme active sites or receptors. nih.gov

Table 2: Comparison of Steric Properties for Selected Substituents
SubstituentCalculated Steric Volume (ų)van der Waals Volume (ų)
-SF₅55.4 nih.govrsc.org61.3 wikipedia.org
-CF₃34.6 nih.govrsc.org42.7 wikipedia.org
-t-Bu76.9 nih.govrsc.orgN/A

Dipole Moment and its Theoretical Influence on Molecular Behavior

For this compound, the molecular dipole moment is a vector sum of the dipoles of the individual functional groups. The SF₅ group creates a strong dipole along the C-S bond axis, pulling electron density from the phenyl ring. The acetamido group (-NHCOCH₃) also possesses a significant dipole moment. The relative orientation of these two groups, governed by the conformational preferences discussed previously, will determine the magnitude and direction of the net molecular dipole.

Advanced Research Paradigms and Explorations in Applications

Bioisosteric Replacement Studies and Rational Design Principles

The concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic characteristics to enhance a desired biological activity or optimize physicochemical properties, is a cornerstone of modern medicinal chemistry. The SF5 group has emerged as a valuable tool in this regard.

SF5 as a Strategic Bioisostere for Classical Functional Groups

The pentafluorosulfanyl group is increasingly recognized as a "super-trifluoromethyl group" and serves as a versatile bioisostere for several classical functional groups, including the trifluoromethyl (CF3), tert-butyl, nitro, and various halogen groups. nih.govresearchgate.netacademie-sciences.fr The unique combination of properties of the SF5 group—high electronegativity, thermal and chemical stability, and significant lipophilicity—makes it an attractive substituent in rational drug design. nih.govrsc.org

The SF5 group's utility as a bioisostere stems from its distinct physicochemical characteristics when compared to other functional groups. These properties can be strategically harnessed to modulate the biological profile of a molecule.

Functional Groupvan der Waals Volume (ų)Hammett Parameter (σp)Lipophilicity (π)Dipole Moment (D)
-SF5 80.50.681.51~3.5
-CF3 42.60.540.88~2.6
-C(CH3)3 64.5-0.201.98~0.5
-NO2 38.30.78-0.28~4.2
-Cl 19.90.230.71~1.6
-Br 26.50.230.86~1.5
-I 35.50.181.12~1.4

This table presents a compilation of approximate values from various sources to illustrate the comparative properties of the SF5 group.

The data illustrates that while the SF5 group is sterically larger than the CF3 group, it possesses a stronger electron-withdrawing character, comparable to a nitro group, and significantly higher lipophilicity than both. mdpi.com This unique combination allows for fine-tuning of a molecule's properties. For instance, in the context of N-[4-(pentafluorosulfanyl)phenyl]acetamide, replacing the SF5 group with a CF3 group would likely result in a less lipophilic and less electron-deficient aromatic ring. Conversely, substitution with a tert-butyl group would increase lipophilicity but introduce an electron-donating effect.

Mechanistic Insights into Molecular Recognition and Binding Affinities

The introduction of an SF5 group into a molecule like this compound can profoundly influence its interactions with biological targets. The strong dipole moment and the unique octahedral geometry of the SF5 group can lead to specific intermolecular interactions, such as dipole-dipole and halogen bonding, which are crucial for molecular recognition. nih.gov These interactions can enhance the binding affinity and selectivity of a compound for its target protein. nih.gov

The electron-withdrawing nature of the SF5 group can also modulate the acidity of the amide N-H proton in this compound, potentially altering its hydrogen bonding capabilities. Furthermore, the sheer size and shape of the SF5 group can enforce specific conformations, which may be more favorable for binding to a particular active site.

Theoretical Impact on Metabolic Stability and Bioavailability in in vitro Systems

The chemical robustness of the SF5 group contributes significantly to the metabolic stability of compounds that contain it. nih.gov The strong sulfur-fluorine bonds are resistant to cleavage by metabolic enzymes, which can lead to a longer half-life in biological systems. This increased stability is a desirable attribute in drug design, as it can lead to improved pharmacokinetic profiles.

Exploration in Materials Science Research

The unique electronic and physical properties of the SF5 group are not only relevant in a biological context but also offer exciting possibilities in the field of materials science.

Role of SF5 in Optoelectronic Properties and Functional Materials Design

The pentafluorosulfanyl group has emerged as a valuable building block in the design of functional materials, particularly in the realm of optoelectronics. researchgate.netrsc.org Its strong electron-withdrawing nature can be used to tune the energy levels of organic materials, which is a critical aspect in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The incorporation of the SF5 group into a phenylacetamide framework can lead to materials with tailored electronic properties. The SF5 group can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule. This can improve the charge injection and transport properties of the material, as well as its stability in electronic devices.

PropertyInfluence of SF5 Group
Electron Affinity Increased
Ionization Potential Increased
Energy Gap (HOMO-LUMO) Can be modulated
Thermal Stability Increased
Chemical Stability Increased

Integration of SF5-Phenylacetamides into Advanced Polymer Structures and Liquid Crystals

The unique properties of the SF5 group also make it an interesting component for advanced polymer structures and liquid crystals. The rigidity and defined geometry of the SF5-phenyl group can be exploited to create polymers with specific morphologies and functionalities. The high thermal stability conferred by the SF5 group is also a significant advantage for materials that need to withstand high processing temperatures.

In the context of liquid crystals, the strong dipole moment of the SF5 group can lead to materials with high dielectric anisotropy, a key property for their application in display technologies. The incorporation of this compound or similar structures into liquid crystalline polymers could lead to materials with novel phase behaviors and electro-optical properties. The interplay of the rigid SF5-phenyl core and the flexible acetamide (B32628) linker could be used to fine-tune the mesophase formation and clearing temperatures.

Mechanistic Investigations in Biological Activity Studies

Mechanistic investigations into the biological activity of pentafluorosulfanyl (SF5)-containing compounds, such as this compound, are crucial for understanding their therapeutic potential and for the rational design of new molecules. These studies focus on the molecular-level interactions and the influence of the unique properties of the SF5 group on biological systems.

Structure-Activity Relationship (SAR) Studies of SF5-Containing Scaffolds, Including Anilides

The pentafluorosulfanyl (SF5) group is often considered a "super-trifluoromethyl group" due to its strong electron-withdrawing nature and significant steric bulk, which are greater than those of the trifluoromethyl (CF3) group. researchgate.net These properties profoundly influence a molecule's biological activity, and SAR studies are essential to delineate these effects.

In the development of novel insecticides, a series of meta-diamide derivatives containing the SF5 group were synthesized and evaluated. nih.govresearchgate.net The core structure involved an anilide moiety, making these studies relevant to understanding compounds like this compound. The research demonstrated that the inclusion and positioning of the SF5 group on the aniline (B41778) ring were critical for insecticidal potency. nih.govresearchgate.net For instance, among the synthesized compounds, 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ6-sulfanyl)phenyl)-2-fluorobenzamide showed excellent insecticidal activity, suggesting that the SF5 group is a key component of the toxophore. nih.govresearchgate.net

**Table 1: Insecticidal Activity of SF5-Containing Meta-Diamide Anilides against *Plutella xylostella***

Compound R Substituents on Aniline Ring Larvicidal Activity (%) at 96h Eating Area (%) at 96h
4a H 28 >30
4b CH₃ 7 >30
4c Br 90 5-10
4d CH₃, CH₃ 87 0-5

Data sourced from Molecules, 2020. nih.govresearchgate.net

Similarly, studies on chalcone (B49325) derivatives revealed significant differences in activity based on substitutions. A novel chalcone, 2′,4′,6′-trimethoxy-3-pentafluorosulfanylchalcone (246TMP-3SF5), which contains an SF5 group, showed pronounced activity against liver cancer cells and Toxoplasma gondii parasites. mdpi.com This activity was superior to the parent compound SU086, which has a nitro group instead of the SF5 group. mdpi.com Conversely, in another study, a curcuminoid derivative with an SF5 substituent was found to be surprisingly less active against pancreatic cancer cells than its trifluoromethyl analog, highlighting that the effects of the SF5 group can be highly context-dependent. researchgate.net

In the realm of anti-inflammatory agents, derivatives of teriflunomide (B560168) were synthesized where the para-CF3 group was replaced with other fluorinated groups, including SF5. acs.org The resulting pentafluorosulfanyl-substituted teriflunomide (SF5-TF) demonstrated equal or even better inhibition of the dihydroorotate (B8406146) dehydrogenase (DHODH) enzyme compared to the original trifluoromethyl compound. acs.org

Table 2: Comparative in vitro Inhibitory Activity (IC50) of Teriflunomide (TF) Derivatives

Compound Key Substituent DHODH Inhibition IC50 (µM)
CF₃-TF -CF₃ 0.48 ± 0.05
CF₃O-TF -OCF₃ 0.38 ± 0.03
SF₅-TF -SF₅ 0.46 ± 0.05

Data sourced from ACS Sensors, 2021. acs.org

These studies collectively underscore that the SF5 group, when incorporated into anilide and other scaffolds, can significantly modulate biological activity. Its large size and potent electron-withdrawing capacity can lead to enhanced potency, but the outcome is not universally predictable and depends heavily on the specific molecular scaffold and its biological target. researchgate.netmdpi.comacs.org

Exploration of SF5-Mediated Modulation of Specific Biochemical Pathways or Molecular Interactions

The unique electronic properties of the SF5 group can significantly alter how a molecule interacts with biological targets, thereby modulating specific biochemical pathways. rowansci.com The strong electron-withdrawing nature of the SF5 group can influence the acidity or basicity of nearby functional groups and change the electronic distribution of an entire molecule. rowansci.com

One clear example of pathway modulation is the inhibition of the human dihydroorotate dehydrogenase (DHODH) enzyme by SF5-substituted teriflunomide. acs.org DHODH is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for cell proliferation. By inhibiting this enzyme, SF5-teriflunomide effectively disrupts this pathway, leading to its antiproliferative effects. acs.org

In another context, research on SF5-containing chalcones points to the modulation of other critical cellular pathways. While the direct target of the SF5-chalcone 246TMP-3SF5 was not definitively identified, related trimethoxyphenyl-based chalcones are known inhibitors of tubulin polymerization, thioredoxin reductase (TrxR), and Heat shock protein 90 (Hsp90). mdpi.com This suggests that SF5-chalcones may exert their anticancer effects by interfering with one or more of these pathways, which are crucial for cell division, redox homeostasis, and protein folding, respectively. mdpi.com

The interactions of the SF5 group are not limited to direct binding with protein active sites. Supramolecular analysis shows that the fluorine atoms of the SF5 group can participate in weak intermolecular interactions, such as C–H···F hydrogen bonds. nih.gov These interactions, while individually weak, can collectively contribute to the stabilization of a compound within a protein's binding pocket, influencing its affinity and specificity. The geometry of the SF5 group, with its axial and four equatorial fluorine atoms, offers multiple points for such interactions. nih.gov

Elucidation of Mechanism of Action at the Molecular Level (e.g., cell membrane interactions in in vitro models)

Understanding the mechanism of action at the molecular level includes examining how a compound interacts with and traverses cellular barriers like the cell membrane. The physicochemical properties of the SF5 group play a significant role here. Despite its high electronegativity, the SF5 group is known to increase the lipophilicity of a molecule. nih.govrowansci.com This enhanced lipophilicity can facilitate improved permeability across lipid-rich cell membranes, a critical step for a drug to reach its intracellular target. rowansci.com

In vitro studies using model systems like giant unilamellar vesicles (GUVs) can shed light on the fundamentals of how molecules interact with and integrate into membranes. nih.gov While not directly studying this compound, these models help to understand the physical principles governing membrane interactions. The increased surface-area-to-volume ratio in smaller vesicles, for example, is shown to favor the membrane integration of synthesized proteins. nih.gov This principle can be extrapolated to small molecules, where enhanced lipophilicity imparted by the SF5 group could favor partitioning into the lipid bilayer.

The crystal structure of related acetamide compounds reveals that the amide group can form strong intermolecular hydrogen bonds, often leading to the formation of chains or more complex three-dimensional networks. nih.gov For instance, in 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, the trans conformation of the amide group promotes the formation of a C(4) hydrogen-bonded chain. nih.gov While the bulky SF5 group in this compound would sterically influence the packing, the potential for hydrogen bonding via the amide N-H group remains a key feature for molecular interactions with targets like protein backbones or lipid head groups at the membrane surface. The interplay between the lipophilic SF5 "tail" and the hydrogen-bonding capable acetamide "head" could govern the molecule's orientation and interaction at the membrane interface.

Future Research Directions and Overarching Challenges

Development of Novel, Efficient, and Sustainable Synthetic Methodologies for SF5-Acetamides

A primary challenge in the study of N-[4-(Pentafluorosulfanyl)phenyl]acetamide and related structures is the development of practical and scalable synthetic routes. Historically, the introduction of the SF5 group required harsh reaction conditions, limiting its widespread adoption. nih.gov

Traditional synthesis of this compound involves the acylation of its precursor, 4-(pentafluorosulfanyl)aniline. chemscene.com The synthesis of the aniline (B41778) itself and its subsequent conversion to an amide often relies on multi-step procedures that may not be optimal in terms of efficiency or sustainability. For instance, the condensation of a carboxylic acid with a 4-SF5-aniline can be achieved using reagents like thionyl chloride (SOCl2), followed by reaction with the aniline in the presence of a base. nih.govmdpi.com While effective at a lab scale, these methods present challenges for larger-scale, greener production.

Future research is intensely focused on developing more sophisticated synthetic strategies. Key areas of development include:

Improved SF5-Transfer Reagents: The synthesis and handling of SF5-transfer reagents like pentafluorosulfanyl chloride (SF5Cl) have long been problematic due to their high reactivity and low boiling point. researchgate.net A significant breakthrough was the development of a gas-free method for synthesizing SF5Cl from molecular sulfur, trichloroisocyanuric acid (TCICA), and potassium fluoride (B91410) (KF). researchgate.netdigitellinc.com This has paved the way for more practical and safer protocols, including the generation of an easy-to-handle solution of SF5Cl that can be used in various radical pentafluorosulfanylation reactions. researchgate.net

Catalytic and Photochemical Methods: Modern synthetic chemistry is moving towards milder, catalytically driven reactions. Energy transfer photocatalysis is emerging as a powerful tool, enabling the synthesis of SF5-containing molecules under mild conditions. chemrxiv.org Furthermore, the direct activation of the highly inert and inexpensive sulfur hexafluoride (SF6) via photoredox catalysis presents a sustainable and innovative alternative source of the SF5 radical. researchgate.net

Functional Group Interconversion: Research into the conversion of readily available aromatic SF5 compounds into other functionalized aliphatic structures through oxidation offers an alternative pathway to novel building blocks. nih.govresearchgate.net

These advancements are critical for moving beyond traditional methods and establishing a more robust and sustainable platform for the synthesis of diverse SF5-acetamides.

Table 1: Comparison of Synthetic Strategies for SF5-Containing Compounds

MethodologyReagents/ConditionsAdvantagesChallenges
Traditional Amide Formation SOCl₂ followed by 4-SF5-aniline, NaHCO₃, reflux nih.govmdpi.comEstablished and reliable for small scale.Use of harsh reagents (SOCl₂), moderate efficiency.
Improved SF₅Cl Synthesis Trichloroisocyanuric acid (TCICA), Potassium Fluoride (KF) researchgate.netdigitellinc.comGas-free, produces an easy-to-handle SF₅Cl solution.Upstream synthesis of the core SF₅ building block.
Photocatalysis Energy transfer catalysis, visible light chemrxiv.orgMild reaction conditions, high selectivity.Substrate scope may be limited; requires specialized equipment.
Direct SF₆ Activation Photoredox catalysis researchgate.netUtilizes inexpensive and inert SF₆ gas.Requires precise control of reaction conditions.

Integration of Advanced Computational Approaches for Predictive Modeling and Design

The complexity and unique electronic nature of the SF5 group make computational chemistry an indispensable tool for research and development. rowansci.com Integrating advanced computational models allows for the prediction of molecular properties and the rational design of new this compound derivatives with tailored functions.

Quantum chemical methods, particularly Density Functional Theory (DFT), provide profound insights into how the SF5 group influences molecular geometry, electronic structure, and reactivity. digitellinc.comrowansci.com However, the high number of electrons and the complexity of the sulfur-fluorine bonds make these calculations computationally demanding. rowansci.com

Future progress in this area will rely on a multi-pronged computational strategy:

Molecular Modeling: Structure-based methods like molecular docking and molecular dynamics simulations are crucial for predicting the interactions of SF5-acetamides with biological targets such as proteins and enzymes. nih.govresearchgate.net These models are essential in drug discovery for understanding binding modes and affinities. nih.gov

Data-Driven Modeling: Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are used to correlate structural features with chemical or biological activity. nih.govmdpi.com By building models from experimental data on a library of SF5-compounds, researchers can predict the properties of novel, unsynthesized derivatives.

AI and Machine Learning: The integration of artificial intelligence and machine learning algorithms with quantum chemistry platforms can help overcome computational bottlenecks. rowansci.commdpi.com These approaches can accelerate the prediction of properties and help identify promising candidate molecules from vast virtual libraries, thereby streamlining the design and optimization process. rowansci.com

Formulation Prediction: Computational tools are also being developed to predict the "formulate-ability" of complex drug candidates. nih.gov For SF5-containing compounds, which often have high lipophilicity, these models can help identify suitable formulation strategies at an early stage to ensure adequate bioavailability. nih.gov

Table 2: Application of Computational Methods in SF5-Acetamide Research

Computational MethodApplication AreaPredicted Properties / Insights
Density Functional Theory (DFT) Fundamental PropertiesMolecular geometry, electronic distribution, reactivity, orbital interactions. digitellinc.comnih.gov
Molecular Docking / Dynamics Drug DesignProtein-ligand binding modes, affinity, interaction patterns. nih.gov
QSAR / QSPR Predictive ModelingPhysicochemical properties, biological activity, ADMET properties. nih.govmdpi.com
Machine Learning / AI High-Throughput ScreeningAccelerated property prediction, identification of lead compounds. rowansci.commdpi.com
Biopharmaceutical Modeling Formulation ScienceSolubility, crystallization tendency, optimal delivery strategies. nih.gov

Broadening the Scope of Academic Exploration into Novel Application Areas Based on Fundamental Mechanistic Understanding

A deep understanding of the reaction mechanisms for forming and modifying SF5-compounds is fundamental to unlocking new applications. researchgate.net Mechanistic studies, often aided by computational methods like DFT, provide the necessary insights to control reactivity and design novel molecular architectures. nih.gov This foundational knowledge is the bedrock upon which new applications in medicine and materials science are built.

The unique physicochemical properties of the SF5 group are the primary drivers for its exploration in various fields:

Medicinal Chemistry and Agrochemicals: The SF5 group is increasingly used as a bioisosteric replacement for other functionalities like the trifluoromethyl (CF3), tert-butyl, or nitro groups. figshare.comnih.gov Its superior lipophilicity and strong electron-withdrawing nature can enhance a molecule's metabolic stability, membrane permeability, and binding affinity. rowansci.comnih.gov This has led to the incorporation of the SF5 moiety into potential drug candidates, including antimalarials and antivirals, as well as next-generation insecticides. nih.govfigshare.commeliusorganics.com

Materials Science: The thermal stability and unique electronic properties of the SF5 group make it an attractive component for advanced materials. researchgate.netufl.edu Research is expanding into its use in optoelectronic materials, where its ability to tune the electronic character of functional molecules is being harnessed. researchgate.net

Future academic exploration will likely focus on leveraging the fundamental understanding of the SF5 group to enter new domains. By elucidating the mechanisms of SF5-related reactions and precisely quantifying the impact of the SF5 group on molecular properties, researchers can rationally design novel compounds for applications yet to be discovered. This includes creating new building blocks for custom synthesis, exploring underutilized related motifs like the -OSF5 fragment, and expanding the library of SF5-compounds for biological screening and materials testing. meliusorganics.com

Table 3: Linking Fundamental Properties of the SF5 Group to Applications

Fundamental PropertyConsequence for Molecular DesignApplication Area
High Electronegativity Strong electron-withdrawing effect, alters pKa, modulates electronic character. nih.govrowansci.comMedicinal Chemistry, Optoelectronic Materials. researchgate.netnih.gov
High Lipophilicity Increases solubility in non-polar environments, enhances membrane permeability. nih.govDrug Discovery, Agrochemicals. nih.govfigshare.com
Chemical & Thermal Stability Resistance to metabolic degradation and harsh chemical/thermal conditions. researchgate.netrowansci.comPharmaceuticals, Advanced Polymers. nih.govufl.edu
Unique Steric Profile Provides a conical shape, larger than CF₃, influencing binding conformations. researchgate.netBioisosteric Replacement in Drug Design. nih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-[4-(Pentafluorosulfanyl)phenyl]acetamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, acetylation of 4-(pentafluorosulfanyl)aniline using acetyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) is a common approach. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 aniline:acetyl chloride) are critical for yields >85% . Alternative routes may involve protecting group strategies for the pentafluorosulfanyl moiety to prevent side reactions .
  • Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity using 1H^1\text{H}-/19F^{19}\text{F}-NMR (e.g., 19F^{19}\text{F} chemical shifts at δ −60 to −80 ppm for SF5_5 groups) .

Q. How is the solubility and stability of this compound characterized under varying pH conditions?

  • Methodology : Perform shake-flask solubility tests in buffered solutions (pH 1–13) at 25°C, followed by UV-Vis spectrophotometry (λ = 260–280 nm). Stability studies use accelerated degradation protocols (40°C/75% RH for 4 weeks) with LC-MS monitoring. The SF5_5 group enhances lipophilicity (logP ~2.5), but hydrolytic stability requires inert storage conditions (argon atmosphere, −20°C) .

Advanced Research Questions

Q. What strategies resolve contradictory spectral data (e.g., 1H^1\text{H}-NMR splitting patterns) in derivatives of this compound?

  • Analysis : Contradictions may arise from rotational isomerism or paramagnetic impurities. Use variable-temperature NMR (VT-NMR) to distinguish dynamic effects. For example, broadening of aromatic proton signals at >40°C suggests conformational exchange. DFT calculations (B3LYP/6-311+G(d,p)) can model preferred rotamers .
  • Case Study : In N-[4-(sulfamoyl)phenyl]acetamide analogs, coupling constants (J = 8–10 Hz) between NH and adjacent protons were resolved via 1H^1\text{H}-15N^{15}\text{N}-HSQC experiments .

Q. How does the pentafluorosulfanyl (SF5_5) group modulate bioactivity compared to other electron-withdrawing substituents (e.g., CF3_3, SO2_2NH2_2)?

  • Structure-Activity Relationship (SAR) : The SF5_5 group’s strong electron-withdrawing effect (−I) and steric bulk (van der Waals volume = 46 Å3^3) enhance receptor binding selectivity. In cyclooxygenase-2 (COX-2) inhibition assays, SF5_5-substituted acetamides showed IC50_{50} values 10-fold lower than CF3_3 analogs due to improved hydrophobic pocket interactions .
  • Experimental Design : Compare in vitro potency (e.g., enzyme inhibition, cellular uptake) across substituent libraries. Use molecular docking (AutoDock Vina) to map SF5_5 interactions with target proteins .

Q. What safety protocols are recommended for handling reactive intermediates in SF5_5-substituted acetamide synthesis?

  • Risk Mitigation : The SF5_5 group’s thermal instability requires cold (−78°C) reaction conditions during lithiation or fluorination steps. Use Schlenk lines for air-sensitive intermediates and FTIR to monitor exothermic decomposition (e.g., SF5_5 → SF4_4 + HF). PPE must include HF-resistant gloves and face shields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(Pentafluorosulfanyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(Pentafluorosulfanyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.